molecular formula C24H33ClN2O3 B1671233 Enadoline hydrochloride CAS No. 124439-07-2

Enadoline hydrochloride

Cat. No.: B1671233
CAS No.: 124439-07-2
M. Wt: 433.0 g/mol
InChI Key: ZVVAINSYJGRDTR-TYLGTTGKSA-N
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Description

Preparation Methods

The synthesis of enadoline hydrochloride involves several steps. The key intermediate, 1-[8-methylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidine, is prepared from 1,4-cyclohexadione through condensation, spirocyclization, reduction, and epoxidation. The epoxy ring is then opened with methylamine to give a mixture of aminoethanols, followed by ring closure and cleavage. This intermediate is then acylated with 4-benzofuranacetic acid in the presence of a coupling agent like CDI to form enadoline .

Chemical Reactions Analysis

Enadoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Enadoline hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Enadoline hydrochloride exerts its effects by selectively binding to and activating κ-opioid receptors. This activation leads to a cascade of intracellular events that result in the modulation of pain perception, sedation, and other physiological responses. The molecular targets involved include the κ-opioid receptors, which are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects .

Comparison with Similar Compounds

Enadoline hydrochloride is compared with other κ-opioid receptor agonists such as butorphanol and hydromorphone. While butorphanol is a mixed μ/κ agonist and hydromorphone is a μ agonist, this compound is highly selective for κ-opioid receptors. This selectivity makes enadoline unique in its ability to produce specific κ-opioid receptor-mediated effects without significant μ-opioid receptor activation . Other similar compounds include U-69,593, U-50,488, and U-77891, which also act as κ-opioid receptor agonists .

Biological Activity

Enadoline hydrochloride, a highly selective κ-opioid receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of enadoline through various studies, highlighting its effects, mechanisms, and implications in pain management and neuroprotection.

Overview of this compound

  • Chemical Structure : Enadoline (CI-977) is characterized by the molecular formula C24H32N2O3C_{24}H_{32}N_{2}O_{3} and a molar mass of 396.53 g/mol.
  • Mechanism of Action : It primarily acts on the kappa opioid receptors (KOR), which are involved in modulating pain, mood, and stress responses.

Effects on Sedation and Psychological Responses

In a study comparing enadoline to other opioids like butorphanol and hydromorphone, it was found that enadoline significantly increased sedation, confusion, dizziness, and produced visual distortions along with feelings of depersonalization. The highest doses (160 µg/70 kg) were associated with psychotomimetic effects, indicating a potential for adverse psychological outcomes at elevated doses .

Pain Management Efficacy

Enadoline has shown promise in reducing hyperalgesia across various pain models:

  • Postoperative Pain : Demonstrated efficacy in alleviating pain following surgical procedures.
  • Inflammatory Pain : Effective in models simulating inflammatory conditions.
  • Neuropathic Pain : Exhibited significant analgesic properties in neuropathic pain models .

Neuroprotective Properties

Research has indicated that enadoline may offer neuroprotective benefits. A study conducted on rat models of focal cerebral ischemia revealed that enadoline could mitigate neuronal damage during acute ischemic events. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Safety Profile and Adverse Effects

While enadoline's analgesic properties are notable, its safety profile raises concerns:

  • Psychotropic Effects : High doses can lead to dysphoria and other psychotropic effects, which limit its clinical utility as a standard analgesic .
  • Cardiovascular Risks : Some studies have reported cardiovascular effects associated with kappa agonists, including instances of nonsustained ventricular tachycardia in clinical trials .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological differences between enadoline and other opioid agonists:

CompoundTypePotency (relative to morphine)Major EffectsSide Effects
EnadolineKappa Agonist25 times more potentAnalgesia, sedation, visual distortionsDysphoria, psychosis
ButorphanolMixed Agonist5 times more potentAnalgesia similar to mu agonistsSedation
HydromorphoneMu Agonist7 times more potentEuphoria, respiratory depressionRespiratory depression

Case Studies

  • Clinical Trials : In a double-blind placebo-controlled trial assessing safety, subjects receiving enadoline reported significant sedation but also experienced adverse psychological effects. This highlights the need for careful dose management when considering enadoline for therapeutic use .
  • Animal Studies : Various animal studies have demonstrated enadoline's ability to reduce pain responses effectively while also noting the potential for adverse effects such as increased anxiety-like behaviors at higher doses .

Properties

CAS No.

124439-07-2

Molecular Formula

C24H33ClN2O3

Molecular Weight

433.0 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride

InChI

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1

InChI Key

ZVVAINSYJGRDTR-TYLGTTGKSA-N

SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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